molecular formula C18H17ClFN3OS B12211571 1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B12211571
M. Wt: 377.9 g/mol
InChI Key: DNWKUBQNRRNDLJ-UHFFFAOYSA-N
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Description

This thiourea derivative features a 5-chloro-2-methoxyphenyl group linked via a thiourea bridge to a 5-fluoroindole-3-ethyl moiety. Such structural attributes make it a candidate for targeting enzymes like monoamine oxidase-B (MAO-B) or viral proteins like HIV-1 reverse transcriptase (RT) .

Properties

Molecular Formula

C18H17ClFN3OS

Molecular Weight

377.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C18H17ClFN3OS/c1-24-17-5-2-12(19)8-16(17)23-18(25)21-7-6-11-10-22-15-4-3-13(20)9-14(11)15/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,25)

InChI Key

DNWKUBQNRRNDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 5-fluoro-1H-indole-3-ethanamine in the presence of thiourea. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of thiourea derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents Biological Activity / Notes
Target Compound 5-Chloro-2-methoxyphenyl, 5-fluoroindole-3-ethyl Hypothesized MAO-B inhibition and potential anti-HIV activity based on structural analogs.
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, unsubstituted indole Anti-HIV-1 RT activity (EC50 = 5.45 µg/mL).
1-(2-Methoxyphenyl)-3-[2-(5-fluoro-2-methylindol-3-yl)ethyl]thiourea 2-Methoxyphenyl, 5-fluoro-2-methylindole Enhanced lipophilicity due to methyl group; potential steric hindrance.
1-(3,4,5-Trimethoxyphenyl)-3-[2-(5-fluoroindol-3-yl)ethyl]thiourea 3,4,5-Trimethoxyphenyl, 5-fluoroindole High polarity from multiple methoxy groups; may improve solubility.
1-(4-Isopropylphenyl)-3-[2-(5-fluoroindol-3-yl)ethyl]thiourea 4-Isopropylphenyl, 5-fluoroindole Bulky isopropyl group may reduce target binding affinity.
Isoindoloquinoxaline-linked thioureas Isoindoloquinoxaline core No significant anti-HIV activity; highlights importance of indole scaffold.

Key Findings from Research

  • Anti-HIV Activity : The target compound’s 5-fluoroindole and chloro-methoxyphenyl groups may enhance RT binding compared to the 4-fluorophenyl analog . Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity could stabilize interactions with RT residues like Lys101 and Tyr181 .
  • MAO-B Inhibition: Analogs with morpholino or piperidinyl substituents (e.g., compounds 5c–5e in ) show potent MAO-B inhibition (IC50 < 50 nM), suggesting that electron-donating groups improve activity. The target’s chloro-methoxy group, being electron-withdrawing, may reduce MAO-B affinity compared to these analogs .
  • Physicochemical Properties : The trimethoxyphenyl derivative () has higher polarity (XlogP ~2.5) than the target compound (estimated XlogP ~3.5), which could influence blood-brain barrier penetration for CNS targets .

Mechanistic Insights

  • Hydrogen Bonding : Thiourea’s NH groups often form hydrogen bonds with catalytic residues (e.g., MAO-B’s FAD cofactor or RT’s Lys101). The 5-chloro-2-methoxyphenyl group may act as a hydrogen-bond acceptor via its methoxy oxygen .
  • Aromatic Interactions : The 5-fluoroindole’s planar structure enables π-π stacking with aromatic residues (e.g., RT’s Trp229), while the chloro substituent may engage in halogen bonding .
  • Steric Effects: Bulky substituents like 2-methylindole () or isoindoloquinoxaline () reduce activity, emphasizing the need for a balance between hydrophobicity and steric accessibility .

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea is a novel thiourea derivative that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in antimicrobial, anticancer, and enzyme inhibition contexts.

Chemical Structure and Synthesis

The compound features a thiourea moiety, which is known for its role in various biological activities. The synthesis typically involves the reaction of isothiocyanates with amines or other nucleophiles under controlled conditions. The presence of halogen and methoxy groups enhances its lipophilicity and biological efficacy.

Table 1: Structural Components of the Compound

ComponentDescription
Thiourea GroupEssential for biological activity
5-Chloro-2-methoxyphenylEnhances lipophilicity
5-Fluoro-1H-indol-3-ylProvides additional biological properties

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. In studies, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiourea derivatives, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial potential.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer properties of thiourea derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Apoptotic Mechanisms

A study on related thiourea compounds revealed their ability to activate caspases, leading to programmed cell death in human leukemia cell lines. The compound's IC50 values ranged from 1.29 to 14 µM across different cancer types.

Table 3: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)
Human leukemia1.29
Breast cancer3.50
Pancreatic cancer14.00

Enzyme Inhibition

Thiourea derivatives have been explored for their potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Case Study: Enzyme Inhibition

Research demonstrated that related compounds exhibited strong inhibitory effects on AChE with IC50 values ranging from 33.27 to 93.85 nM. This suggests potential therapeutic applications in treating cognitive decline.

Table 4: Enzyme Inhibition Data

EnzymeIC50 (nM)
Acetylcholinesterase (AChE)33.27
Butyrylcholinesterase (BChE)105.9

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